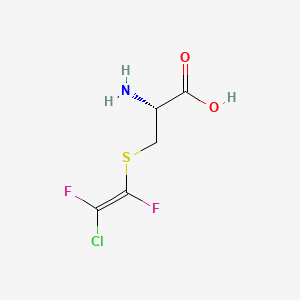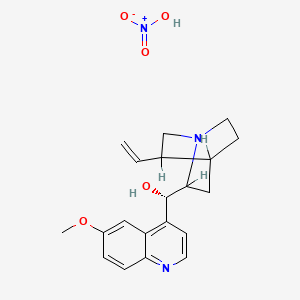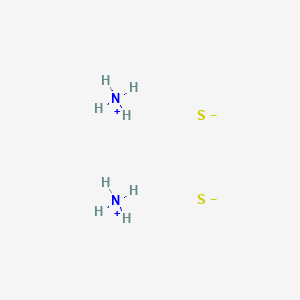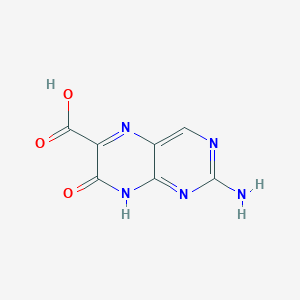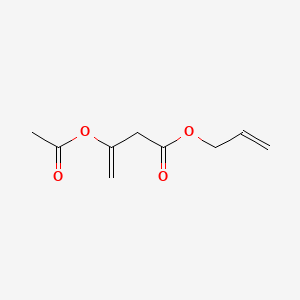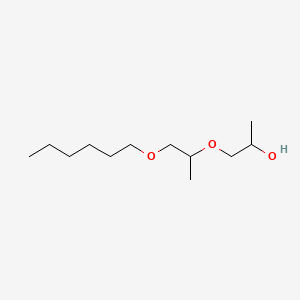
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a hexyloxy group and a methylethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- typically involves the reaction of 2-propanol with hexyloxy and methylethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- is often carried out using large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the target compound. The product is then purified through distillation or other separation techniques to remove any impurities and obtain the final product .
化学反応の分析
Types of Reactions
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
科学的研究の応用
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can participate in various chemical reactions, altering the properties of the molecules it interacts with .
類似化合物との比較
Similar Compounds
1-Propanol: A primary alcohol with a similar structure but lacking the hexyloxy and methylethoxy groups.
2-Propanol:
1-Ethoxy-2-propanol: An alcohol with an ethoxy group instead of the hexyloxy and methylethoxy groups.
特性
CAS番号 |
27718-72-5 |
|---|---|
分子式 |
C12H26O3 |
分子量 |
218.33 g/mol |
IUPAC名 |
1-(1-hexoxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C12H26O3/c1-4-5-6-7-8-14-10-12(3)15-9-11(2)13/h11-13H,4-10H2,1-3H3 |
InChIキー |
XYKNTXVAUYWFFE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCC(C)OCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



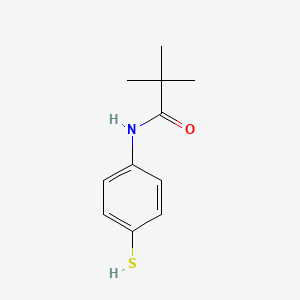
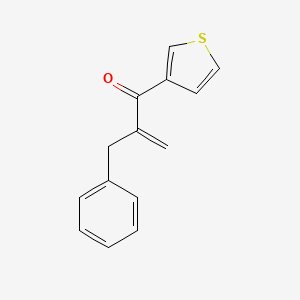
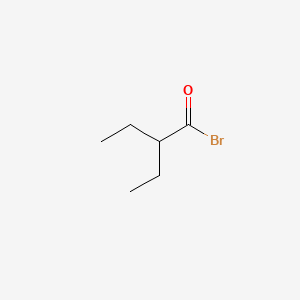
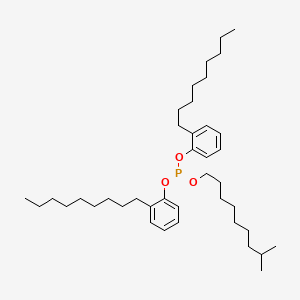
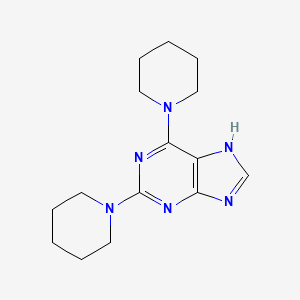

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
